Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9BrO4 It is a derivative of phenyl acetate, featuring a bromine atom and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate typically involves the esterification of 4-bromo-2-methoxyphenol with methyl oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of 4-bromo-2-hydroxyphenyl acetate.
Reduction: Formation of 2-(4-bromo-2-methoxyphenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attacks and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-2-methoxyphenyl)-2-oxoacetate
- Methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
- Methyl 2-(4-iodo-2-methoxyphenyl)-2-oxoacetate
Uniqueness
Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYPZUILXTYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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